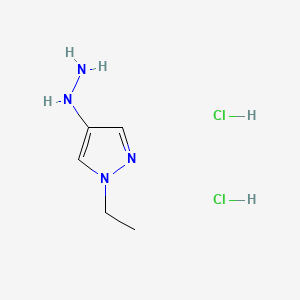
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. This reaction yields 1,4-disubstituted pyrazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include ethanol as a solvent and mild heating to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and hydrazine derivatives .
Scientific Research Applications
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
1,4-dimethylpyrazole: This compound lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-ethyl-4,5-dihydro-1,4-dimethylpyrazole: This compound has a similar pyrazole ring but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C5H12Cl2N4 |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-2-9-4-5(8-6)3-7-9;;/h3-4,8H,2,6H2,1H3;2*1H |
InChI Key |
IPRRVHIFBOUJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















